molecular formula C10H11N3O B12127322 4-Hydrazinyl-7-methoxyquinoline

4-Hydrazinyl-7-methoxyquinoline

Cat. No.: B12127322
M. Wt: 189.21 g/mol
InChI Key: LLXYJDBRHQVLTC-UHFFFAOYSA-N
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Description

4-Hydrazinyl-7-methoxyquinoline is an organic compound with the molecular formula C({10})H({11})N(_{3})O It belongs to the quinoline family, characterized by a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-7-methoxyquinoline typically involves the following steps:

    Starting Material: The synthesis often begins with 7-methoxyquinoline.

    Nitration: The 7-methoxyquinoline undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Hydrazination: The amino group is converted to a hydrazinyl group through reaction with hydrazine hydrate under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives with altered electronic properties.

    Reduction: The compound can be reduced to form various hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted quinolines depending on the reagents used.

Scientific Research Applications

4-Hydrazinyl-7-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-7-methoxyquinoline involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, DNA, and proteins.

    Pathways Involved: The compound can inhibit enzyme activity, intercalate into DNA, and disrupt protein function, leading to its biological effects.

Comparison with Similar Compounds

  • 4-Amino-7-methoxyquinoline
  • 4-Hydroxy-7-methoxyquinoline
  • 4-Bromo-7-methoxyquinoline

Comparison:

  • 4-Amino-7-methoxyquinoline: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
  • 4-Hydroxy-7-methoxyquinoline: Contains a hydroxy group, which affects its solubility and chemical behavior.
  • 4-Bromo-7-methoxyquinoline: The presence of a bromine atom introduces different electronic effects and reactivity patterns.

4-Hydrazinyl-7-methoxyquinoline stands out due to its unique hydrazinyl group, which provides distinct chemical properties and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(7-methoxyquinolin-4-yl)hydrazine

InChI

InChI=1S/C10H11N3O/c1-14-7-2-3-8-9(13-11)4-5-12-10(8)6-7/h2-6H,11H2,1H3,(H,12,13)

InChI Key

LLXYJDBRHQVLTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)NN

Origin of Product

United States

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